((Z)-2-((3R,5S)-3,5-Bis((tert-butyldimethylsilyl)oxy)-2-methylenecyclohexylidene)ethyl)diphenylphosphine oxide
Overview
Description
((Z)-2-((3R,5S)-3,5-Bis((tert-butyldimethylsilyl)oxy)-2-methylenecyclohexylidene)ethyl)diphenylphosphine oxide: is a complex organophosphorus compound It is characterized by its unique structure, which includes a cyclohexylidene core substituted with tert-butyldimethylsilyl groups and a diphenylphosphine oxide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ((Z)-2-((3R,5S)-3,5-Bis((tert-butyldimethylsilyl)oxy)-2-methylenecyclohexylidene)ethyl)diphenylphosphine oxide typically involves multiple steps. The key steps include:
Formation of the cyclohexylidene core: This is achieved through a series of cyclization reactions, often starting from simpler organic molecules.
Introduction of tert-butyldimethylsilyl groups: These groups are added to the cyclohexylidene core using tert-butyldimethylsilyl chloride in the presence of a base.
Attachment of the diphenylphosphine oxide moiety: This step involves the reaction of the intermediate compound with diphenylphosphine oxide under controlled conditions.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
((Z)-2-((3R,5S)-3,5-Bis((tert-butyldimethylsilyl)oxy)-2-methylenecyclohexylidene)ethyl)diphenylphosphine oxide: can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the phosphine oxide back to the corresponding phosphine.
Substitution: The tert-butyldimethylsilyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like tetrabutylammonium fluoride (TBAF) can be used to remove the tert-butyldimethylsilyl groups.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields phosphine oxides, while reduction can regenerate the phosphine.
Scientific Research Applications
((Z)-2-((3R,5S)-3,5-Bis((tert-butyldimethylsilyl)oxy)-2-methylenecyclohexylidene)ethyl)diphenylphosphine oxide: has several scientific research applications:
Organic Synthesis: It is used as a reagent or intermediate in the synthesis of complex organic molecules.
Materials Science: The compound’s unique structure makes it useful in the development of new materials with specific properties.
Biological Studies: It can be used in studies involving phosphine oxides and their biological activities.
Medicinal Chemistry:
Mechanism of Action
The mechanism by which ((Z)-2-((3R,5S)-3,5-Bis((tert-butyldimethylsilyl)oxy)-2-methylenecyclohexylidene)ethyl)diphenylphosphine oxide exerts its effects involves interactions with various molecular targets. The diphenylphosphine oxide moiety can interact with enzymes and other proteins, potentially inhibiting their activity. The tert-butyldimethylsilyl groups may also play a role in modulating the compound’s reactivity and stability.
Comparison with Similar Compounds
Similar Compounds
Triphenylphosphine oxide: Another phosphine oxide with different substituents.
Bis(trimethylsilyl)phosphine oxide: Similar structure but with trimethylsilyl groups instead of tert-butyldimethylsilyl groups.
Cyclohexylphosphine oxide: Lacks the tert-butyldimethylsilyl groups and has a simpler structure.
Uniqueness: : ((Z)-2-((3R,5S)-3,5-Bis((tert-butyldimethylsilyl)oxy)-2-methylenecyclohexylidene)ethyl)diphenylphosphine oxide is unique due to its combination of a cyclohexylidene core, tert-butyldimethylsilyl groups, and a diphenylphosphine oxide moiety. This combination imparts specific chemical properties and reactivity that are not found in simpler phosphine oxides.
Properties
IUPAC Name |
tert-butyl-[(1S,3R,5Z)-3-[tert-butyl(dimethyl)silyl]oxy-5-(2-diphenylphosphorylethylidene)-4-methylidenecyclohexyl]oxy-dimethylsilane | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H51O3PSi2/c1-26-27(22-23-37(34,29-18-14-12-15-19-29)30-20-16-13-17-21-30)24-28(35-38(8,9)32(2,3)4)25-31(26)36-39(10,11)33(5,6)7/h12-22,28,31H,1,23-25H2,2-11H3/b27-22-/t28-,31+/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MDDUHVRJJAFRAU-KGMBKDOTSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OC1CC(C(=C)C(=CCP(=O)(C2=CC=CC=C2)C3=CC=CC=C3)C1)O[Si](C)(C)C(C)(C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)[Si](C)(C)O[C@@H]1C[C@H](C(=C)/C(=C\CP(=O)(C2=CC=CC=C2)C3=CC=CC=C3)/C1)O[Si](C)(C)C(C)(C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H51O3PSi2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
582.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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